![molecular formula C12H8N4O B2764562 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 946384-92-5](/img/structure/B2764562.png)
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, also known as PPP-6-C, is a heterocyclic compound with a pyrazole ring and a pyridine ring connected by a carbaldehyde group. It is a colorless solid with a melting point of 83-86°C. PPP-6-C is a versatile compound that has been widely studied in recent years for its potential applications in organic synthesis, medicinal chemistry, and chemical biology.
Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, which include “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their simpler and greener synthetic methodology and tunable photophysical properties make them advantageous .
Solid-State Emitters
These compounds allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .
Antitumor Effects
Pyrazolo[1,5-a]pyrimidine compounds have been found to have antitumor effects in a variety of cancer cell lines . This makes them one of the research hotspots of antitumor drugs in recent years .
CDK2 Inhibitors
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds, which are similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cell Cycle Arrest and Apoptosis Induction
Some compounds similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .
Mechanism of Action
Target of Action
These include histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present on the pyrazolo[1,5-a]pyrimidine molecule .
Result of Action
Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGFENNSQIJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
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